molecular formula C15H19NO4 B7792571 1-[2-(4-Methylphenoxy)acetyl]piperidine-3-carboxylic acid

1-[2-(4-Methylphenoxy)acetyl]piperidine-3-carboxylic acid

Cat. No.: B7792571
M. Wt: 277.31 g/mol
InChI Key: VDSZZDBSNZKWLC-UHFFFAOYSA-N
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Description

1-[2-(4-Methylphenoxy)acetyl]piperidine-3-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with a carboxylic acid group and an acetyl group linked to a 4-methylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methylphenoxy)acetyl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the acetyl group: The acetyl group is introduced via acylation reactions, often using acetyl chloride or acetic anhydride in the presence of a base.

    Attachment of the 4-methylphenoxy moiety: This step involves etherification reactions, where the phenol derivative reacts with an appropriate alkylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Methylphenoxy)acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the phenoxy moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(4-Methylphenoxy)acetyl]piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylphenoxy)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[2-(4-Methoxyphenoxy)acetyl]piperidine-3-carboxylic acid
  • 1-[2-(4-Chlorophenoxy)acetyl]piperidine-3-carboxylic acid
  • 1-[2-(4-Fluorophenoxy)acetyl]piperidine-3-carboxylic acid

Uniqueness: 1-[2-(4-Methylphenoxy)acetyl]piperidine-3-carboxylic acid is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity to molecular targets or distinct pharmacokinetic profiles.

Properties

IUPAC Name

1-[2-(4-methylphenoxy)acetyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-4-6-13(7-5-11)20-10-14(17)16-8-2-3-12(9-16)15(18)19/h4-7,12H,2-3,8-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSZZDBSNZKWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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